REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[CH2:5][CH2:6][CH2:7][N:8]1[CH:12]=[N:11][N:10]=[N:9]1)C.Cl.O>C(O)(=O)C>[N:8]1([CH2:7][CH2:6][CH2:5][C:4]([OH:13])=[O:3])[CH:12]=[N:11][N:10]=[N:9]1
|
Name
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4-(tetrazol-1-yl)-butyric acid ethyl ester
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Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN1N=NN=C1)=O
|
Name
|
|
Quantity
|
42.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated three times each with toluene and ether under reduced pressure
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
After drying under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |